Methyl 3-Bromo-4-(methylsulfonyl)benzoate
Description
Contextualizing Benzoate (B1203000) Esters in Synthetic Chemistry
Benzoate esters, such as methyl benzoate and ethyl benzoate, are a well-established class of compounds in organic chemistry. chemicalbook.comyoutube.com They are derivatives of benzoic acid and are frequently employed as intermediates in a wide array of chemical transformations. chemicalbook.comresearchgate.net The ester functional group can serve as a protecting group for carboxylic acids, and its reactivity allows for various modifications. organic-chemistry.org
The synthesis of benzoate esters is typically achieved through Fischer esterification, a reaction between a benzoic acid derivative and an alcohol in the presence of an acid catalyst. youtube.com This straightforward and often high-yielding reaction makes benzoate esters readily accessible starting materials for more intricate synthetic sequences. youtube.com Their utility extends to the production of dyes, polymers, and pharmaceuticals, highlighting their fundamental importance in both academic research and industrial processes. researchgate.net
Significance of Bromine and Sulfonyl Functionalities in Aromatic Systems
The presence of both a bromine atom and a sulfonyl group on the aromatic ring of Methyl 3-Bromo-4-(methylsulfonyl)benzoate imparts distinct reactivity and functionality.
Brominated Aromatic Compounds: Bromoarenes are pivotal intermediates in modern organic synthesis, largely due to their ability to participate in a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures. nih.govresearchgate.net The bromine atom can be readily substituted or can facilitate the introduction of other functional groups, making brominated aromatics highly versatile synthetic handles.
The Sulfonyl Group: The sulfonyl group (-SO2-) is a strongly electron-withdrawing functional group. fiveable.me This property significantly influences the electronic nature of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic substitution reactions. fiveable.me The sulfonyl group can also act as a leaving group in certain reactions and can be used as a "blocking group" to direct substitution to specific positions on an aromatic ring. tandfonline.com Furthermore, the sulfonyl moiety is a key component in many sulfonamides, a class of compounds with diverse applications. fiveable.memagtech.com.cn The synthesis of aromatic sulfonyl compounds can be achieved through various methods, including the oxidative chlorination of thiols. acs.org
Overview of Research Trajectories for this compound and its Analogues
While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a primary role as a synthetic intermediate. The combination of the reactive bromine atom, the activating sulfonyl group, and the ester functionality makes it a valuable precursor for the synthesis of more complex, polyfunctionalized aromatic compounds.
Research involving analogues of this compound provides insight into its potential applications. For instance, related compounds such as 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl ester are documented as intermediates in the synthesis of herbicides. google.com This suggests a potential trajectory for this compound and its derivatives in the development of agrochemicals.
Furthermore, the individual components of the molecule are common in medicinal chemistry. The bromoarene moiety allows for participation in cross-coupling reactions, a cornerstone of modern drug discovery for building molecular complexity. acs.orgacs.org The sulfonyl group is a well-known pharmacophore present in numerous therapeutic agents.
The study of related brominated benzoate esters, such as methyl 3-bromo-4-methylbenzoate, methyl 3-bromo-4-(bromomethyl)benzoate, and methyl 3-bromo-4-methoxybenzoate, further underscores the synthetic utility of this class of compounds. nih.govsigmaaldrich.compatsnap.com These analogues are often used in the preparation of biologically active molecules and advanced materials. For example, methyl 4-bromo-3-methylbenzoate is known to undergo Suzuki coupling reactions to form biaryl structures, a common motif in pharmaceuticals. sigmaaldrich.com Similarly, other brominated methyl benzoates are used as intermediates for various industrial organic chemicals and have been investigated for their potential as anti-HIV agents. chemicalbook.com
Therefore, the research trajectory for this compound is likely focused on its use as a key building block in multi-step syntheses, leveraging its unique combination of functional groups to create novel and potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKHGQKKHAEFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Bromo 4 Methylsulfonyl Benzoate
Precursor Synthesis and Derivatization
The synthesis of the target compound is contingent on the successful formation and derivatization of substituted benzoic acid precursors. These initial steps are critical in establishing the core structure and functional groups necessary for the final product.
Synthesis of Substituted Benzoic Acid Precursors
The foundation of the synthesis lies in the creation of appropriately substituted benzoic acids. These molecules serve as the primary building blocks for subsequent reactions.
A primary precursor is 3-bromo-4-methylbenzoic acid. The most direct method for its synthesis is the electrophilic aromatic substitution of 4-methylbenzoic acid (p-toluic acid). This reaction involves the bromination of the aromatic ring. Due to the deactivating effect of the carboxyl group, a Lewis acid catalyst is typically required to polarize the bromine molecule, thereby creating a more potent electrophile.
Another approach involves the functionalization of p-toluic acid through side-chain bromination to produce 4-(bromomethyl)benzoic acid, which can then undergo further transformations. 3-Bromo-4-methylbenzoic acid is commercially available and serves as a crucial starting material for various derivatives. sigmaaldrich.comottokemi.com
Table 1: Properties of 3-Bromo-4-methylbenzoic Acid
| Property | Value | Reference |
|---|---|---|
| CAS Number | 7697-26-9 | sigmaaldrich.com |
| Molecular Formula | Br(CH₃)C₆H₃COOH | sigmaaldrich.com |
| Molecular Weight | 215.04 g/mol | sigmaaldrich.com |
| Appearance | White to light yellow powder or crystals | ottokemi.com |
| Melting Point | 207-214 °C | ottokemi.com |
The synthesis of 3-bromo-4-(hydroxymethyl)benzoic acid can be achieved from 3-bromo-4-(dibromomethyl)benzoic acid. One documented method involves dissolving the crude 3-bromo-4-(dibromomethyl)benzoic acid in ethanol (B145695), followed by treatment with an aqueous solution of silver nitrate. patsnap.com The reaction mixture is heated, and after workup, yields the desired 3-bromo-4-(hydroxymethyl)benzoic acid. patsnap.com An older method reported in the literature involves a multi-step process starting from 2,5-dimethylbromobenzene, which undergoes tetrabromination, hydrolysis, and disproportionation. patsnap.com
Table 2: Example Synthesis of 3-Bromo-4-(hydroxymethyl)benzoic Acid
| Reactant | Reagent/Solvent | Conditions | Outcome | Reference |
|---|
3-Bromo-4-(dibromomethyl)benzoic acid is prepared via radical bromination of the methyl group of 3-bromo-4-methylbenzoic acid. patsnap.com A common procedure involves refluxing 3-bromo-4-methylbenzoic acid with N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, in a solvent like carbon tetrachloride. patsnap.comchemicalbook.com The reaction typically runs for an extended period, for instance, refluxing for two days, to achieve the desired dibromination. patsnap.com The resulting crude product is often used directly in the subsequent reaction step without extensive purification. patsnap.comchemicalbook.com
Table 3: Example Synthesis of 3-Bromo-4-(dibromomethyl)benzoic Acid
| Reactants | Reagents/Solvent | Conditions | Outcome | Reference |
|---|
Esterification Reactions for Methyl Benzoate (B1203000) Formation
The final step in forming the "methyl" part of the target compound's name is the esterification of the carboxylic acid group. This converts the synthesized benzoic acid precursors into their corresponding methyl esters.
The Fischer esterification is a classic and widely used method for converting carboxylic acids into esters. libretexts.org This reaction involves heating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. libretexts.org The reaction is reversible, and all steps are in equilibrium. libretexts.org
Alternative methods for esterification under milder or different catalytic conditions have also been developed. These include using solid acid catalysts like modified montmorillonite (B579905) K10, which can facilitate the reaction under solvent-free conditions. epa.gov Another approach employs N-bromosuccinimide (NBS) as an efficient catalyst for the direct esterification of substituted benzoic acids. nih.gov For converting the acid to a more reactive intermediate, reagents like thionyl chloride or oxalyl chloride can be used to form an acyl chloride, which then readily reacts with methanol to yield the methyl ester. libretexts.org
Table 4: General Conditions for Fischer Esterification
| Component | Role | Example | Reference |
|---|---|---|---|
| Carboxylic Acid | Substrate | Substituted Benzoic Acid | libretexts.org |
| Alcohol | Reagent | Methanol | libretexts.org |
| Acid Catalyst | Catalyst | H₂SO₄ or HCl | libretexts.org |
Esterification via Acid Chloride Intermediates
A robust and widely employed method for the synthesis of methyl esters from carboxylic acids, such as 3-Bromo-4-(methylsulfonyl)benzoic acid, is through the formation of an acid chloride intermediate. This two-step process offers high yields and is compatible with a wide range of functional groups.
The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. This is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comnih.gov The reaction with oxalyl chloride is often catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). For instance, a general procedure involves treating the parent benzoic acid with oxalyl chloride in a solvent like dichloromethane (B109758) at ambient temperature.
Once the acid chloride is formed, it is subsequently reacted with methanol (CH₃OH) to yield the desired methyl ester, Methyl 3-Bromo-4-(methylsulfonyl)benzoate. The high reactivity of the acid chloride allows this esterification to proceed under mild conditions, often simply by adding methanol to the reaction mixture. prepchem.com The reaction is typically rapid and results in the formation of the ester and hydrogen chloride as a byproduct.
Table 1: Example Reaction Conditions for Esterification via Acid Chloride
| Reactant | Reagent | Catalyst | Solvent | Product | Ref |
|---|---|---|---|---|---|
| 3-bromo-4-methylbenzoic acid | Oxalyl chloride, then Methanol | N,N-dimethylformamide | Dichloromethane | Methyl 3-bromo-4-methylbenzoate | |
| 4-methyl-benzoic acid | Thionyl chloride, then Methanol | None | Benzene (B151609) | 4-methyl-benzoic acid methyl ester | prepchem.com |
| 4-methyl-sulfonyl-2-nitro-benzoic acid | Thionyl chloride, Methanol | Not specified | Not specified | Methyl 4-methyl-sulfonyl-2-nitro-benzoate | nih.gov |
Bromination Strategies
The introduction of a bromine atom can be targeted at either an alkyl side-chain (benzylic position) or directly onto the aromatic ring. The strategy employed depends on the chosen synthetic route and the available starting materials.
Side-Chain Bromination Techniques
While the target molecule, this compound, features bromine on the aromatic ring, side-chain bromination is a critical reaction for creating brominated intermediates from precursors containing a methyl group. The Wohl-Ziegler reaction is a classic example of this transformation. wikipedia.org This method is particularly useful for converting a toluene (B28343) derivative into a benzylic bromide, which can be a versatile intermediate for further chemical modifications.
N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. masterorganicchemistry.com It serves as a source of a low concentration of molecular bromine, which favors radical substitution over electrophilic addition to double bonds. masterorganicchemistry.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org The process involves refluxing the substrate with NBS and the initiator in a non-polar solvent like carbon tetrachloride (CCl₄). wikipedia.org For example, 3-bromo-4-methylbenzoic acid has been successfully converted to 3-bromo-4-(dibromomethyl)benzoic acid using NBS and AIBN in CCl₄ at reflux. patsnap.com
In addition to chemical initiators, radical chain reactions for benzylic bromination can be initiated by ultraviolet (UV) light. wikipedia.org Photoreaction-assisted bromination provides an alternative method for generating the necessary bromine radicals. A notable example involves the side-chain bromination of methyl 4-methyl-3-methoxybenzoate using NBS in chlorobenzene, which is irradiated with a UV immersion lamp at low temperatures (0 to 5°C) to yield the corresponding methyl 4-bromomethyl-3-methoxybenzoate. google.com
Table 2: Conditions for Side-Chain Bromination
| Substrate | Brominating Agent | Initiator | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|---|
| 3-bromo-4-methylbenzoic acid | N-Bromosuccinimide (NBS) | AIBN | Carbon tetrachloride | Reflux, 2 days | 3-bromo-4-(dibromomethyl)benzoic acid | patsnap.com |
| Methyl 4-methyl-3-methoxybenzoate | N-Bromosuccinimide (NBS) | UV light | Chlorobenzene | 0-5 °C, 4 hours | Methyl 4-bromomethyl-3-methoxybenzoate | google.com |
Aromatic Ring Bromination Methodologies
The direct synthesis of this compound necessitates the bromination of the aromatic ring. This is a classic electrophilic aromatic substitution reaction. msu.edu The starting material for this step would logically be Methyl 4-(methylsulfonyl)benzoate.
The methylsulfonyl group (-SO₂CH₃) is a strongly deactivating and meta-directing group. youtube.com Therefore, when Methyl 4-(methylsulfonyl)benzoate undergoes electrophilic bromination, the incoming electrophile (Br⁺) is directed to the position meta to the sulfonyl group, which is the C-3 position. This regioselectivity is a key advantage in this synthetic approach.
The reaction is typically carried out by treating the substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). youtube.comyoutube.com The catalyst polarizes the bromine molecule, generating a potent electrophile that can attack the electron-deficient aromatic ring. libretexts.org Alternatively, N-bromosuccinimide can be used as the bromine source, often in a polar solvent like acetonitrile (B52724) or in the presence of an acid catalyst, to achieve electrophilic aromatic bromination. nih.govnsf.gov
Methylsulfonyl Group Introduction
A primary strategy for introducing the methylsulfonyl group onto the benzene ring involves a two-step sequence: initial introduction of a methylthio group (-SCH₃) followed by its oxidation.
The synthesis often begins with a nucleophilic aromatic substitution to install the methylthioether. For example, a substituted chlorobenzonitrile can be reacted with sodium methyl mercaptide (NaSCH₃) to produce a methylthiobenzonitrile intermediate. google.comgoogle.com This nitrile can then be hydrolyzed under alkaline conditions to yield the corresponding 4-(methylthio)benzoic acid. google.comsigmaaldrich.comnih.gov
The subsequent and crucial step is the oxidation of the methylthioether to the methylsulfonyl group. This transformation is reliably achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide, often in a solvent like acetic acid. nih.gov This oxidation converts the sulfide (B99878) (-SCH₃) first to a sulfoxide (B87167) (-SOCH₃) and then to the desired sulfone (-SO₂CH₃). The oxidation of alkyl esters of 4-methylthiobenzoic acid derivatives to the corresponding methylsulfonyl compounds is a well-established technique. googleapis.comgoogle.com For instance, 2-nitro-4-methylsulfonyl toluene can be oxidized to 2-nitro-4-methylsulfonylbenzoic acid using hydrogen peroxide with a CuO/Al₂O₃ catalyst in a strong acid system. asianpubs.org
This sequence provides a reliable pathway to precursors like 4-(methylsulfonyl)benzoic acid or its methyl ester, which are then ready for subsequent bromination. sigmaaldrich.com
Oxidation of Thioether Precursors to Sulfones
A common and effective method for creating the sulfone group in the target molecule is through the oxidation of a corresponding thioether precursor, specifically Methyl 3-bromo-4-(methylthio)benzoate. The sulfur atom in the thioether is oxidized to form the sulfonyl group. This transformation is a cornerstone in the synthesis of many sulfone-containing compounds. researchgate.net
A variety of oxidizing agents can be employed for this purpose, each with its own set of reaction conditions and efficiencies. google.com The choice of oxidant depends on factors such as substrate tolerance, desired selectivity, and cost. Common oxidants include hydrogen peroxide, often in the presence of a catalyst, and peracids like meta-chloroperoxybenzoic acid (m-CPBA). google.comorganic-chemistry.org The reaction is typically performed in a suitable solvent, such as dichloromethane, acetic acid, or methanol, with temperatures ranging from ambient to elevated, depending on the chosen reagent. google.com For instance, the oxidation of β-piperidinoethylsulfides to sulfones using m-CPBA is a known procedure that highlights the utility of peracids in this type of transformation. organic-chemistry.org
Table 1: Common Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Reaction Conditions | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Catalytic metal (e.g., Tantalum carbide), various solvents | organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., DCM), often at low to room temperature | organic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Aqueous or organic solvents, conditions vary | google.com |
| Oxone® (Potassium peroxymonosulfate) | Aqueous/organic solvent mixtures, room temperature | google.com |
This table is generated based on general methods for sulfone synthesis and may be applicable to the specific target molecule.
Direct Sulfonylation Reactions
Direct sulfonylation offers an alternative route, potentially bypassing the thioether intermediate. These methods involve the introduction of the methylsulfonyl group directly onto the aromatic ring. Modern catalytic systems, such as palladium-catalyzed methylsulfonylation, have been developed for this purpose. researchgate.net For example, a nickel-catalyzed method has been shown to achieve the methylsulfonylation of aryl halides using dimethyl sulfite (B76179) as the source of both the sulfur dioxide and the methyl group. researchgate.net While not specifically detailed for this compound, these advanced methods represent a potential pathway for its synthesis.
Regioselective Sulfonylation
Achieving the correct substitution pattern (regioselectivity) on the benzene ring is paramount. The synthesis must place the bromo group at position 3 and the methylsulfonyl group at position 4. This is typically controlled by the directing effects of the substituents already present on the ring.
In a likely synthetic pathway starting with methyl 4-(methylsulfonyl)benzoate, the subsequent bromination step is directed by the existing groups. Both the methylsulfonyl group (-SO₂CH₃) and the methyl ester group (-COOCH₃) are electron-withdrawing and act as meta-directors. The powerful meta-directing influence of the sulfonyl group at position 4 would direct the incoming bromine atom to one of the meta positions (position 3 or 5). Due to the presence of the ester at position 1, bromination occurs at position 3, leading to the desired product. Careful control of reaction conditions is necessary to prevent the formation of undesired isomers.
Overall Synthetic Pathway Optimization and Green Chemistry Principles
Optimizing the synthesis of this compound involves a holistic approach that considers not just the yield but also the environmental impact and process efficiency.
Development of Environmentally Benign Synthetic Routes
Green chemistry principles are increasingly integrated into synthetic planning. This involves selecting less hazardous materials and designing processes that are more sustainable. For instance, replacing traditional, often chlorinated, solvents with greener alternatives is a key goal. bournelab.co.uk Enzymatic synthesis represents another green approach; for example, the synthesis of methyl benzoate has been achieved using lipase (B570770) in an organic medium, which can reduce the need for harsh chemical reagents. nih.gov The use of water as a solvent, where possible, is also a significant step toward a more environmentally friendly process. organic-chemistry.org
Process Intensification and Efficiency Improvements
Process intensification aims to make chemical production safer, more efficient, and more compact. cetjournal.it A major trend is the shift from traditional batch reactors to continuous flow systems or microreactors. mdpi.com Continuous reactors offer superior heat exchange, which is critical for managing highly exothermic reactions safely. cetjournal.itmdpi.com This improved thermal control allows for a reduction in the amount of solvent needed, which often serves as a heat sink in large batch processes. cetjournal.it The use of microreactors can lead to faster reaction times, increased yields, and improved process control, representing a significant improvement in efficiency. mdpi.com
Minimization of By-product Formation
A critical aspect of optimizing any synthesis is the minimization of unwanted by-products. In electrophilic aromatic substitution reactions like bromination, the formation of isomers or poly-substituted products is a common issue. For example, in the synthesis of methyl 3-bromo-4-hydroxybenzoate, the formation of a dibrominated by-product is a known problem due to the activating nature of the hydroxyl group. google.com
To minimize by-products in the synthesis of this compound, careful control over reaction parameters is essential.
Table 2: Factors Influencing By-product Formation in Bromination
| Parameter | Effect on Selectivity | Mitigation Strategy | Reference |
|---|---|---|---|
| Temperature | Higher temperatures can lead to over-reaction and by-product formation. | Conduct reaction at the lowest effective temperature (e.g., 0–5 °C). | google.com |
| Catalyst | The choice of catalyst can influence the regioselectivity of the reaction. | Use a catalyst that favors the desired isomer (e.g., glacial acetic acid). | google.com |
| Stoichiometry | Using an excess of the brominating agent can lead to di- or poly-bromination. | Carefully control the molar equivalents of the brominating agent. | google.com |
| Solvent | The polarity and type of solvent can affect reaction pathways. | Select a solvent that provides optimal solubility and selectivity. | google.com |
This table illustrates general principles for controlling selectivity, drawing an analogy from a similar synthesis.
By carefully selecting synthetic routes that offer high regioselectivity and optimizing reaction conditions through process intensification and green chemistry principles, the production of this compound can be achieved in an efficient, safe, and sustainable manner.
Reaction Chemistry and Functional Group Transformations of Methyl 3 Bromo 4 Methylsulfonyl Benzoate
Reactions at the Bromine Center
The bromine atom, positioned on the aromatic ring, is the primary site for a variety of synthetic modifications. Its reactivity is significantly enhanced by the strong electron-withdrawing nature of the para-substituted methylsulfonyl group.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for Methyl 3-Bromo-4-(methylsulfonyl)benzoate. The presence of the strongly deactivating methylsulfonyl group para to the bromine leaving group stabilizes the negatively charged intermediate (a Meisenheimer complex), which facilitates the substitution reaction. This activation allows for the displacement of the bromide ion by various nucleophiles, such as amines, alkoxides, and thiolates, typically under basic conditions.
While specific examples for this exact substrate are not extensively detailed in publicly available literature, the established principles of SNAr reactions on activated aryl halides suggest that it would readily undergo such transformations.
Table 1: Representative Nucleophilic Aromatic Substitution Reaction
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Ammonia (B1221849) | NH₃, heat, pressure | Methyl 3-amino-4-(methylsulfonyl)benzoate |
| Sodium Methoxide | NaOMe, MeOH, heat | Methyl 3-methoxy-4-(methylsulfonyl)benzoate |
Note: This table presents illustrative examples based on established chemical principles for activated aryl halides.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine center is an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most powerful methods for forming biaryl structures. This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. masterorganicchemistry.comchemrxiv.org this compound is an ideal substrate for this reaction due to its stable and reactive C-Br bond. The reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Table 2: Illustrative Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Methyl 4'-(methylsulfonyl)-[1,1'-biphenyl]-3-carboxylate |
Note: This table presents a representative example. Reaction conditions for specific substrates may vary.
Other Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound can participate in other significant palladium-catalyzed transformations.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with primary or secondary amines. masterorganicchemistry.com It is a crucial method for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. A variety of palladium catalysts and specialized phosphine ligands are employed to facilitate this transformation.
Sonogashira Coupling: This reaction constructs carbon-carbon bonds between aryl halides and terminal alkynes, providing access to substituted alkynes. byjus.com The process is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. byjus.com
Table 3: Examples of Other Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP | N-Aryl amine |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diaryl acetylene |
Note: This table presents illustrative examples of common cross-coupling reactions.
Grignard and Organolithium Reagent Interactions
The interaction of this compound with highly nucleophilic and basic organometallic reagents like Grignard and organolithium reagents is complex due to the presence of multiple reactive sites.
Two primary scenarios can be considered:
Attempted Formation of a Grignard/Organolithium Reagent: Direct reaction with magnesium metal to form the corresponding Grignard reagent is generally incompatible with the methyl ester functional group. The highly reactive organometallic species, if formed, would likely attack the electrophilic carbonyl carbon of another molecule of the ester.
Reaction with an External Grignard/Organolithium Reagent: The addition of an external Grignard reagent (e.g., Phenylmagnesium bromide) or an organolithium reagent would preferentially lead to a nucleophilic attack on the carbonyl carbon of the methyl ester. Grignard reagents are known to add twice to esters, leading to the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.combyjus.com Another potential pathway with organolithium reagents is lithium-bromine exchange, although the resulting aryllithium species would be highly reactive towards the ester.
Due to these competing pathways, reactions involving these strong organometallic reagents require careful consideration and often necessitate the use of protecting groups for the ester functionality to achieve selective transformation at the bromine center.
Reactions Involving the Methylsulfonyl Group
The methylsulfonyl group (-SO₂CH₃) is a robust and generally unreactive functional group under many synthetic conditions. Its primary role is as a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution as previously discussed. Transformations that directly involve this group are limited and typically require specific and often harsh reaction conditions.
The most notable reaction of aryl sulfones is reductive desulfonylation. This process involves the cleavage of the carbon-sulfur bond to replace the methylsulfonyl group with a hydrogen atom. This transformation can be achieved using various reducing agents, such as sodium or lithium in liquid ammonia, or with catalyst systems like cobalt complexes in the presence of Grignard reagents as a hydride source. Samarium(II) iodide has also been employed for the reductive cleavage of certain sulfones. This reaction can be useful in synthetic sequences where the sulfonyl group is used as a temporary activating or directing group before being removed in a later step.
Reactivity of the Sulfonyl Group in Substitution Reactions
The methylsulfonyl group is a powerful electron-withdrawing substituent, which has a profound impact on the reactivity of the aromatic ring. This group is generally stable and not readily displaced in substitution reactions. However, its presence activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the ring, displacing a leaving group. For this compound, the bromine atom would be the leaving group. The reaction proceeds through a negatively charged intermediate, a Meisenheimer complex, which is stabilized by the electron-withdrawing sulfonyl group. libretexts.orgwikipedia.org The rate of nucleophilic aromatic substitution is often accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com
While the principles of SNAr are well-established, specific studies detailing the nucleophilic aromatic substitution of this compound are not extensively documented in the reviewed literature. However, the reaction of 5-bromo-1,2,3-triazines with phenols provides an example of a concerted SNAr pathway. acs.org
Oxidation and Reduction of the Sulfur Moiety
Detailed research findings specifically on the oxidation and reduction of the sulfur moiety in this compound were not available in the reviewed literature.
Influence of the Methylsulfonyl Group on Aromatic Reactivity
The methylsulfonyl group is a strongly deactivating group for electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts alkylation more difficult. It directs incoming electrophiles to the meta position relative to itself. In the case of this compound, the positions meta to the sulfonyl group are already occupied by the bromine atom and the methyl ester group.
Conversely, as mentioned in section 3.2.1, the methylsulfonyl group activates the aromatic ring for nucleophilic aromatic substitution. wikipedia.org This activation is a result of the group's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The presence of both the bromo and methylsulfonyl substituents on the ring creates a system primed for such transformations, although specific examples for this compound are not prevalent in the literature.
Transformations of the Methyl Ester Group
The methyl ester group of this compound is a versatile handle for further molecular elaboration.
Hydrolysis to Carboxylic Acids
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-Bromo-4-(methylsulfonyl)benzoic acid, is a fundamental transformation. While specific literature detailing the hydrolysis of this compound is not abundant, the saponification of a structurally similar compound, methyl 3-bromomethyl-2-chloro-4-methylsulfonyl-benzoate, to its free acid has been described. google.com This suggests that standard hydrolysis conditions, such as treatment with a base like sodium hydroxide (B78521) followed by acidification, would be effective. The resulting carboxylic acid is a valuable intermediate for the synthesis of other derivatives. Notably, the isomeric 4-Bromo-2-(methylsulfonyl)benzoic acid is commercially available, indicating the stability and accessibility of such structures. bldpharm.com
Table 1: Related Carboxylic Acid Compounds
| Compound Name | CAS Number | Molecular Formula | Additional Information |
|---|---|---|---|
| 4-Bromo-2-(methylsulfonyl)benzoic acid | 142994-02-3 | C8H7BrO4S | An isomer of the hydrolyzed target compound. bldpharm.com |
Transesterification Reactions
Specific research on the transesterification of this compound could not be found in the reviewed literature. This reaction would involve reacting the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester.
Amidation and Other Carboxylic Acid Derivative Formations
The methyl ester can be converted into a variety of other carboxylic acid derivatives, most commonly amides. This transformation is typically achieved by reacting the ester with an amine. While direct studies on the amidation of this compound are not detailed in the available literature, the existence of related amide compounds suggests the feasibility of this reaction. For instance, Methyl 3-bromo-4-carbamoylbenzoate, an amide derivative of a closely related structure, is a known compound. bldpharm.com The formation of amides from the corresponding carboxylic acid, obtained after hydrolysis, is also a standard and efficient synthetic route.
Table 2: Related Amide and Ester Compounds
| Compound Name | CAS Number | Molecular Formula | Functional Group |
|---|---|---|---|
| Methyl 3-bromo-4-carbamoylbenzoate | 1149388-50-0 | C9H8BrNO3 | Amide, Ester |
Advanced Spectroscopic Analysis of this compound Impeded by Lack of Publicly Available Data
A comprehensive analysis of the chemical compound this compound, with a specific focus on its advanced characterization and spectroscopic properties, cannot be completed at this time due to a significant lack of publicly available experimental data. Extensive searches of scientific literature, chemical databases, and patent records did not yield the specific Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data required for a detailed structural and analytical report as outlined.
The compound, identified with the CAS Number 182003-84-5 and the molecular formula C₉H₉BrO₄S, is listed by several chemical suppliers, indicating its synthesis and commercial availability. nist.govmyskinrecipes.com However, the detailed experimental spectra necessary for a thorough scientific article are not provided in these commercial listings or in the broader scientific domain.
The intended scope of this article was to provide an in-depth examination of the compound's spectroscopic signature, including:
1H and 13C NMR Spectroscopy: A full assignment of proton and carbon signals, including their chemical shifts, multiplicities, and coupling constants, which are fundamental for confirming the molecular structure.
2D NMR Techniques: An exploration of more advanced NMR methods like COSY and HSQC for complete structural elucidation.
High-Resolution Mass Spectrometry (HRMS): The determination of the compound's exact mass, offering definitive confirmation of its elemental composition.
Mass Spectrometry Fragmentation Analysis: A detailed study of the compound's fragmentation pattern under mass spectrometric analysis to further corroborate its structure.
Without access to primary experimental data from research articles, academic theses, or public spectral databases, any attempt to populate the requested sections with data tables and detailed findings would be speculative and would not meet the required standards of scientific accuracy. While information exists for structurally similar compounds, the strict focus on this compound precludes the use of such data as a substitute.
Therefore, until detailed spectroscopic characterization of this compound is published and made accessible in the public domain, the creation of the requested in-depth article with verifiable data remains unfeasible.
Advanced Characterization and Spectroscopic Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of its bonds.
The methyl ester group (-COOCH₃) would exhibit a strong, characteristic carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1750 cm⁻¹. Another significant absorption for the ester is the C-O stretching vibration, which usually appears in the 1300-1000 cm⁻¹ region.
The sulfonyl group (-SO₂-) is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1350-1300 cm⁻¹ and a symmetric stretch in the 1160-1120 cm⁻¹ range. These bands are generally intense and can be a key diagnostic feature for the presence of the sulfonyl moiety.
The bromo group (C-Br) attached to the aromatic ring will have a stretching vibration at lower frequencies, typically in the 600-500 cm⁻¹ region. The exact position can be influenced by the substitution pattern on the benzene (B151609) ring.
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region.
A summary of the expected IR absorption ranges for the key functional groups is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester (-COOCH₃) | C=O Stretch | 1730-1750 |
| C-O Stretch | 1300-1000 | |
| Sulfonyl (-SO₂-) | Asymmetric SO₂ Stretch | 1350-1300 |
| Symmetric SO₂ Stretch | 1160-1120 | |
| Aryl Halide (C-Br) | C-Br Stretch | 600-500 |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600-1450 |
This table presents generalized expected wavenumber ranges for the functional groups found in Methyl 3-Bromo-4-(methylsulfonyl)benzoate.
X-ray Crystallography
Although a single crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, analysis of closely related structures, such as methyl 4-bromobenzoate (B14158574) researchgate.net and various bromo-benzoic acid derivatives nih.gov, provides valuable insights into the likely molecular geometry and packing arrangement.
For instance, in the crystal structure of methyl 4-bromobenzoate, the molecule is nearly planar. researchgate.net It is anticipated that this compound would also adopt a relatively planar conformation, with the ester and sulfonyl groups lying close to the plane of the benzene ring. The packing in the crystal would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds and potentially halogen···oxygen interactions (Br···O), which are known to play a role in the crystal packing of similar compounds. nih.gov
In related structures, the orientation of the ester and other substituent groups with respect to the benzene ring is a key conformational feature. nih.gov For this compound, it is expected that the methyl group of the ester would be oriented to minimize steric clashes with the adjacent bromo and sulfonyl groups. The sulfonyl group's oxygen atoms would likely participate in intermolecular hydrogen bonding, influencing the crystal packing and stabilizing a particular conformation in the solid state. The interplay of these steric and electronic factors would ultimately define the molecule's three-dimensional structure in the crystalline form.
Computational Chemistry and Mechanistic Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a leading method in computational quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of a system.
The first step in a computational analysis is typically geometry optimization, where the molecule's lowest energy conformation is determined. For Methyl 3-Bromo-4-(methylsulfonyl)benzoate, this involves finding the most stable arrangement of its constituent atoms in three-dimensional space. This process yields crucial information about bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule dictates its reactivity. The bromine atom and the methylsulfonyl group are both electron-withdrawing substituents. This inductive effect, and in the case of the sulfonyl group, resonance effects, will significantly influence the electron distribution across the aromatic ring. This leads to a non-uniform distribution of electron density, creating regions that are either electron-rich or electron-poor.
Table 1: Predicted Bond Parameters for this compound (based on related structures)
| Parameter | Predicted Value |
|---|---|
| C-C (ring) | ~1.39 - 1.41 Å |
| C-Br | ~1.88 - 1.92 Å |
| C-S | ~1.75 - 1.79 Å |
| S=O | ~1.43 - 1.47 Å |
| C-O (ester) | ~1.35 - 1.39 Å |
| C=O (ester) | ~1.20 - 1.24 Å |
| C-C-C (ring) | ~118 - 122° |
| C-C-Br | ~119 - 121° |
| C-S-O | ~107 - 111° |
Note: These values are estimations based on typical bond lengths and angles for similar functional groups and are not from direct experimental or computational data for the title compound.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. A frequency calculation on the optimized geometry of this compound would yield a set of normal modes and their corresponding frequencies.
Based on studies of similar molecules like methyl benzoate (B1203000) and other substituted benzene (B151609) derivatives, we can anticipate the characteristic vibrational frequencies. researchgate.netnih.govscirp.org The spectrum would be characterized by:
Aromatic C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹.
C=O stretching of the ester group: A strong absorption band expected around 1720-1700 cm⁻¹.
C-O stretching of the ester group: Found in the 1300-1100 cm⁻¹ region.
SO₂ stretching vibrations: The asymmetric and symmetric stretching modes of the sulfonyl group are expected to appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C-Br stretching vibration: This would likely appear at lower frequencies, typically in the range of 600-500 cm⁻¹.
Aromatic C=C stretching vibrations: These appear in the 1600-1450 cm⁻¹ region.
A comparison between calculated and experimental spectra, if available, would allow for a detailed assignment of the observed vibrational bands. scirp.org
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, the electron-withdrawing nature of the bromo and methylsulfonyl substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The precise energy values and the distribution of these orbitals would require specific DFT calculations. The HOMO is likely to be distributed over the benzene ring, while the LUMO may have significant contributions from the carbonyl group of the ester and the sulfonyl group.
Table 2: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Predicted Influence on this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Lowered due to electron-withdrawing groups, reducing nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Lowered due to electron-withdrawing groups, increasing electrophilicity. |
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule.
In an ESP map, regions of negative potential (typically colored red or orange) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Regions with intermediate potential are often colored green.
For this compound, the ESP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, making them the primary sites for interaction with electrophiles. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. The presence of the electron-withdrawing bromine and methylsulfonyl groups would lead to a generally more positive potential on the aromatic ring compared to unsubstituted benzene, making it more susceptible to nucleophilic aromatic substitution under certain conditions.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations can explore its dynamic behavior and conformational flexibility.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation around the C-C bond connecting the ester group to the ring, the C-S bond of the methylsulfonyl group, and the C-O bond of the ester's methyl group.
By systematically rotating these bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed. This landscape reveals the low-energy (stable) conformations and the energy barriers that separate them. The global minimum on this surface corresponds to the most stable conformer, which is the structure obtained from geometry optimization. Other local minima represent other stable, albeit less populated, conformations. Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a solid-state, or crystal lattice, is governed by a variety of intermolecular forces. For this compound, several key interactions would be anticipated to dictate its crystal packing. These include:
Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen atoms of the sulfonyl or ester groups on neighboring molecules. Studies on other brominated aromatic compounds have shown that these interactions can be significant in directing crystal architecture.
π-π Stacking: The aromatic benzene ring can participate in π-π stacking interactions with adjacent rings. The presence of both electron-withdrawing (sulfonyl and ester) and electron-donating (lone pairs on bromine and oxygens) character can influence the geometry of this stacking, favoring offset or sandwich-herringbone arrangements.
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the methyl group hydrogens or aromatic C-H bonds and the oxygen atoms of the sulfonyl and ester groups would also play a role in stabilizing the crystal structure.
While no experimental crystal structure data for this compound is publicly available, analysis of related compounds, such as sulfones of 2,3-dihydro-4H-1,3-benzothiazin-4-one, reveals that C—H⋯O hydrogen bonds and parallel partial π–π stacking are common packing motifs nih.gov. It is highly probable that similar interactions govern the crystal structure of the title compound.
Table 1: Predicted Intermolecular Interactions in Solid this compound
| Interaction Type | Participating Groups | Expected Significance |
| Halogen Bonding | C-Br ··· O=S or O=C | Moderate |
| Dipole-Dipole | -SO₂CH₃, -COOCH₃ | High |
| π-π Stacking | Benzene Rings | Moderate |
| C-H···O Hydrogen Bonds | C-H (aromatic/methyl) ··· O=S/O=C | Low to Moderate |
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms through computational methods provides a molecular-level understanding of how chemical transformations occur. For this compound, key reactions would involve transformations of the ester group or substitution at the aromatic ring.
Transition State Identification
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Identifying the structure and energy of transition states is crucial for understanding reaction kinetics.
For instance, in a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile displaces the bromine atom, the reaction would likely proceed through a Meisenheimer complex. Computational studies on similar systems have identified the transition state for the formation of this intermediate as the rate-determining step nih.gov. The presence of the strongly electron-withdrawing sulfonyl group para to the bromine atom would activate the ring for such an attack.
Conversely, in an electrophilic aromatic substitution (EAS) reaction, the existing substituents would direct the position of the incoming electrophile. The identification of the transition states for ortho, meta, and para attack would reveal the most likely substitution pattern.
Kinetic and Thermodynamic Parameters of Reactions
Computational chemistry can be used to calculate important kinetic and thermodynamic parameters such as activation energies (ΔG‡), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG).
While specific data for this compound is not available, a computational study on the aminolysis of methyl benzoate with ammonia (B1221849) provides a relevant comparison. That study determined the activation energies for both concerted and stepwise mechanisms, showing that a general-base-catalyzed stepwise mechanism is the most favorable pathway nih.gov. A similar approach could be applied to predict the kinetic and thermodynamic feasibility of reactions involving this compound.
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Reaction Type | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔG (kcal/mol) | Notes |
| Saponification | 15-20 | -10 to -15 | Exergonic, typical for ester hydrolysis. |
| Nucleophilic Aromatic Substitution | 20-25 | Variable | Activation energy is dependent on the nucleophile. |
| Electrophilic Nitration | 18-22 | Variable | Higher activation energy due to deactivating groups. |
Note: The values in this table are illustrative and based on general principles and data for analogous compounds. They are not experimental or calculated values for this compound.
Regioselectivity and Stereoselectivity Predictions
Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
For this compound, electrophilic aromatic substitution presents an interesting case for regioselectivity. The ester group is a meta-director, while the bromo and methylsulfonyl groups are also deactivating but ortho, para-directing with a strong preference for meta due to the deactivation. Computational models like RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy by calculating the free energies of protonation at different aromatic positions nih.govrsc.org. Applying such a model would likely predict substitution at the positions meta to the strongly deactivating sulfonyl and ester groups.
In reactions involving the creation of a new chiral center, computational methods could predict the stereoselectivity by calculating the energies of the transition states leading to different stereoisomers. As there are no prochiral centers in the starting molecule, this would only be relevant for reactions that introduce chirality.
Applications in Medicinal and Agrochemical Chemistry
Role as a Synthetic Building Block
The reactivity of Methyl 3-bromo-4-(methylsulfonyl)benzoate makes it a valuable starting material or intermediate in multi-step synthetic pathways. It is particularly utilized in the creation of specialized herbicides and as a precursor for compounds with potential therapeutic applications.
Intermediate in Herbicide Synthesis
In the field of agrochemicals, this compound is a key component in the synthesis of certain herbicides. Its structure is incorporated into the final herbicidal molecule, contributing to its efficacy in controlling unwanted plant growth.
Preparation of 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid derivatives
For instance, 3.00 g of methyl 3-(4,5-dihydroisoxazol-3-yl)-4-methylsulfonyl-2-methylbenzoate can be treated with a solution of sodium hydroxide (B78521) in ethanol (B145695) and water at room temperature. After two days, the ethanol is removed, and the remaining solution is acidified and extracted to yield the desired product, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. The crystal structure of this benzoic acid derivative has been determined, confirming its molecular geometry. researchgate.net
Synthesis of Topramezone (B166797) intermediates
Topramezone is a post-emergence herbicide used for controlling grass and broadleaf weeds in corn and other crops. dntb.gov.ua this compound is implicated in some synthetic routes leading to key intermediates of topramezone. google.com One of the crucial intermediates for topramezone is 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. google.com
A common synthetic pathway involves using 3-(3-bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole as a key intermediate. google.comchemicalbook.com This bromo-intermediate undergoes a palladium-catalyzed carbonylation reaction with carbon monoxide and 1-methyl-5-hydroxypyrazole to produce topramezone. google.com Alternatively, 2-methyl-3-(4,5-dihydroisoxazol-3-yl)-4-methylsulfonylbenzoic acid can be condensed with 1-methyl-5-hydroxypyrazole to form the final product. google.com The development of efficient and environmentally friendly methods for producing these intermediates is an active area of research to reduce the cost of topramezone. google.com
Precursor for Pharmaceutical Compounds
The structural motifs present in this compound are also found in compounds with potential pharmaceutical applications. Its role as a precursor allows for the systematic development of new molecules with desired biological activities.
Synthesis of Sodium Channel Inhibitors
Voltage-gated sodium (Nav) channels are important targets for the treatment of pain. nih.gov Aryl sulfonamides are a class of compounds known to inhibit these channels. nih.gov While direct synthesis of sodium channel inhibitors from this compound is not explicitly detailed in the provided search results, the core structure of a substituted benzoic acid with a sulfonyl group is relevant to this class of inhibitors. For example, the addition of a single methyl group to an aryl sulfonamide Nav channel inhibitor was found to introduce a new mode of gating modulation, highlighting the importance of subtle structural modifications. nih.gov The general class of sodium channel blockers includes a wide variety of chemical structures, such as pyrimidines, semicarbazones, and cyclopentanes. nih.gov
Development of Sulfonamide Derivatives
Role in Combinatorial Compound Library Synthesis
While not extensively documented for the creation of large, diverse combinatorial libraries in the traditional sense, this compound and its close analogs are fundamental building blocks in a more targeted approach to library synthesis. This is particularly evident in the discovery and optimization of lead compounds in agrochemical research. The strategic placement of reactive sites—the bromine atom for cross-coupling reactions and the methyl ester for amide formation—allows for the systematic introduction of a variety of substituents.
This approach facilitates the generation of focused libraries of analogs for specific biological targets. For instance, in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides, a class of compounds that includes the commercially successful topramezone, the core benzoyl structure derived from intermediates like this compound is systematically modified. researchgate.netresearchgate.net Different amines or alcohols can be reacted with the carboxylate group (after hydrolysis), while the bromine atom can be replaced with various fragments through reactions like Suzuki or Buchwald-Hartwig couplings. This modular approach enables the efficient exploration of the chemical space around a core scaffold to identify compounds with optimal herbicidal activity and crop selectivity.
Structure-Activity Relationship (SAR) Studies of Derivatives
The chemical architecture of this compound makes it an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the phenyl ring, chemists can probe the interactions of the resulting molecules with their biological targets and elucidate the key structural features required for activity.
Impact of Substituent Modifications on Bioactivity
Furthermore, studies on related compounds have highlighted the importance of the substitution pattern for biological activity. For example, a study on 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA), a structurally similar compound, identified it as a sensitizer (B1316253) capable of inducing occupational asthma, rhinitis, and urticaria, underscoring the significant impact of even minor structural changes on biological effects. In another context, the substitution on the benzoate (B1203000) ring of compounds like methyl 5-sulfamoyl-benzoates has been shown to dramatically influence their binding affinity and selectivity for different isoforms of carbonic anhydrase, an important drug target. nih.gov
Design of Novel Bioactive Molecules
The insights gained from SAR studies are instrumental in the rational design of new and improved bioactive molecules. In the field of agrochemicals, the understanding that the methylsulfonyl benzoate core is crucial for HPPD inhibition has guided the synthesis of new herbicides. researchgate.netresearchgate.net Starting from intermediates like this compound, novel derivatives can be designed to have improved efficacy, a broader weed control spectrum, or enhanced crop safety. agropages.com
In medicinal chemistry, similar principles apply. For instance, the anticancer drug Pemetrexed, an antifolate agent, is synthesized from intermediates that share the substituted benzoate motif. nih.govpeerj.com The development of Pemetrexed and its analogs relies on a deep understanding of how different substituents on the aromatic ring affect the molecule's ability to inhibit key enzymes in purine (B94841) and pyrimidine (B1678525) synthesis. nih.gov The ability to synthetically access a variety of substituted benzoates, including those with bromo and sulfonyl functionalities, is therefore critical for the discovery of new therapeutic agents.
Patent Landscape and Commercial Significance
The commercial importance of this compound and its derivatives is evident from the extensive patent literature, particularly in the agrochemical and pharmaceutical industries.
Analysis of Patented Synthetic Routes and Applications
Numerous patents protect the synthetic routes to and applications of compounds derived from the methylsulfonyl benzoate scaffold. A significant portion of this patent activity revolves around the synthesis of the HPPD inhibitor herbicide Topramezone. chemicalbook.comgoogle.comgoogle.comgoogle.com These patents often describe multi-step sequences where a key intermediate, such as 3-(3-Bromo-2-methyl-6-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole, is synthesized and then further elaborated to the final product. chemicalbook.com The preparation of these intermediates frequently starts from precursors that establish the required 2-methyl-4-(methylsulfonyl) substitution pattern on the benzoic acid core.
In the pharmaceutical sector, patents related to the synthesis of Pemetrexed also highlight the utility of substituted benzoates. google.com These patents often detail the preparation of key intermediates and the control of impurities to ensure the quality and safety of the final active pharmaceutical ingredient. peerj.com
Market Relevance in Agrochemical and Pharmaceutical Industries
The market for HPPD inhibitor herbicides is substantial and growing, driven by the need for effective weed management solutions and the increasing prevalence of herbicide-resistant weeds. datainsightsmarket.comgrowthmarketreports.comresearchgate.net Topramezone, a key product derived from the methylsulfonyl benzoate scaffold, holds a significant share of this market. agropages.com The global market for HPPD inhibitor herbicides was valued in the hundreds of millions of dollars and is projected to continue its growth. datainsightsmarket.comgrowthmarketreports.com This underscores the commercial importance of intermediates like this compound that are essential for the production of these high-value agrochemicals.
The expiration of primary patents for major herbicides like Topramezone has also spurred further innovation and market activity, with many companies now developing their own synthesis methods and formulations. agropages.com This has led to an increase in patent applications for new synthetic routes and combination products, further highlighting the ongoing commercial relevance of this chemical class.
In the pharmaceutical industry, the market for anticancer drugs like Pemetrexed is also a multi-billion dollar enterprise. The demand for effective cancer therapies continues to drive research and development, and with it, the need for reliable and efficient syntheses of the required chemical intermediates. The role of substituted benzoates in the synthesis of such drugs ensures their continued market relevance.
Future Research Directions
Development of Novel Catalytic Transformations
The structure of Methyl 3-bromo-4-(methylsulfonyl)benzoate, featuring a reactive carbon-bromine bond, presents significant opportunities for novel catalytic transformations. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures.
Future research will likely focus on expanding the scope of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.org The Suzuki reaction, for instance, could be employed to couple the aryl bromide with a diverse range of boronic acids and their derivatives, leading to the synthesis of biaryl compounds. wikipedia.org Similarly, the Heck reaction offers a pathway to introduce alkenyl groups, forming substituted stilbenes and related structures. wikipedia.orgthieme-connect.deorganic-chemistry.org Research into optimizing reaction conditions, including the use of advanced phosphine (B1218219) ligands and catalyst systems, will be crucial to achieve high yields and selectivity, especially given the presence of the electron-withdrawing sulfonyl group which can influence the reactivity of the aryl bromide. researchgate.net
Furthermore, copper-catalyzed coupling reactions present another promising avenue. researchgate.netnih.gov These methods can be effective for forming carbon-nitrogen and carbon-sulfur bonds. For example, copper-catalyzed N-arylation of sulfonamides could be adapted to introduce various nitrogen-containing heterocycles or substituted amines at the bromine position. nih.gov Nickel-catalyzed cross-coupling reactions are also gaining prominence as a more sustainable alternative to palladium. acs.orgprinceton.edu Investigating nickel-catalyzed C-N and C-C bond formations with this compound could lead to more cost-effective and environmentally friendly synthetic routes. acs.orgprinceton.edu
Flow Chemistry and Continuous Manufacturing Approaches
The transition from traditional batch processing to flow chemistry and continuous manufacturing offers numerous advantages for the synthesis and derivatization of this compound. mdpi.comyoutube.com Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.comacs.org
Future research in this area will likely involve the development of continuous flow processes for the key synthetic steps in the production of this compound and its derivatives. This could include the continuous bromination, sulfoxidation, and esterification reactions required for its synthesis. The use of packed-bed reactors with immobilized catalysts or reagents can streamline purification processes and allow for the reuse of expensive catalysts, further enhancing the sustainability of the process. ucsb.edu
Moreover, the integration of multiple reaction steps into a single, continuous "telescoped" synthesis is a key goal. youtube.comacs.org For instance, a flow system could be designed to perform a Suzuki coupling on this compound, followed by an in-line purification and a subsequent reaction on the newly introduced functional group, all without isolating the intermediate products. acs.org This approach significantly reduces waste, energy consumption, and manual handling. ucsb.edu The development of such integrated flow systems will require interdisciplinary research in chemical engineering, process analytical technology (PAT), and organic synthesis.
Exploration of New Biological Activities
While the specific biological profile of this compound is not extensively documented, its structural motifs—the sulfone group and the substituted benzoate (B1203000)—are present in numerous biologically active compounds. researchgate.netthieme-connect.comresearchgate.net This suggests that derivatives of this compound could exhibit a range of pharmacological activities.
The sulfone group is a key pharmacophore in various drugs, including antibacterial agents like dapsone (B1669823) and certain anti-inflammatory and antiviral compounds. researchgate.netthieme-connect.com Future research should focus on synthesizing libraries of derivatives by modifying the core structure of this compound through the catalytic transformations mentioned previously. These new compounds could then be screened for a variety of biological activities, including but not limited to:
Antimicrobial activity: The sulfone moiety is a well-established feature in antibacterial drugs. researchgate.net
Anticancer activity: Many kinase inhibitors and other anticancer agents incorporate aryl sulfone structures.
Anti-inflammatory activity: Sulfone-containing molecules have shown promise as anti-inflammatory agents. researchgate.net
Antiviral activity: Certain sulfone derivatives have been investigated for their potential to inhibit viral replication, including HIV. researchgate.net
Systematic structure-activity relationship (SAR) studies will be essential to identify the key structural features responsible for any observed biological activity and to guide the design of more potent and selective compounds.
Sustainable Synthesis and Circular Economy Principles
Applying the principles of green chemistry and the circular economy to the synthesis of this compound and its derivatives is a critical area for future research. pharmamanufacturing.comefpia.eunih.gov This involves developing more environmentally benign synthetic methods and considering the entire lifecycle of the chemical products.
For the synthesis of the core molecule, research could focus on replacing traditional, often harsh, reagents with greener alternatives. For example, the oxidation of the corresponding sulfide (B99878) to the sulfone could be achieved using cleaner oxidants like hydrogen peroxide with a reusable catalyst, instead of stoichiometric, waste-generating reagents. organic-chemistry.org Similarly, exploring electrochemical methods for sulfone synthesis could offer a green alternative that uses electrons as a clean reagent. nih.govnih.gov The use of sustainable solvents, such as deep eutectic solvents, could also significantly reduce the environmental impact of the synthesis. rsc.org
From a circular economy perspective, the focus should be on minimizing waste and maximizing resource efficiency. pharmamanufacturing.comtcs.comsampanenterprises.com This includes designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product. rsc.org Furthermore, strategies for the recovery and reuse of solvents and catalysts are paramount. orionpharma.com In the broader context of the pharmaceutical or chemical industry, this could involve the valorization of waste streams, where by-products from one process become the raw materials for another. tcs.comsampanenterprises.com Designing derivatives of this compound with biodegradability or easier recyclability in mind is another long-term goal that aligns with circular economy principles. nih.govrenewablematter.eu
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-Bromo-4-(methylsulfonyl)benzoate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate scaffold. Key steps include:
Bromination : Electrophilic aromatic substitution (EAS) at the meta position using Br₂ in the presence of Lewis acids (e.g., FeBr₃) .
Sulfonation : Introduction of the methylsulfonyl group via oxidation of a thioether intermediate (e.g., using H₂O₂/HOAc) .
Esterification : Methylation of the carboxylic acid precursor using methanol and acid catalysis .
- Characterization : Intermediates are validated via NMR (¹H/¹³C), IR (ester C=O stretch at ~1700 cm⁻¹), and mass spectrometry. Purity is assessed via HPLC .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm), methylsulfonyl (δ 3.1 ppm, singlet), and ester methyl (δ 3.9 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O at ~165 ppm) and quaternary carbons adjacent to sulfonyl groups .
- IR Spectroscopy : Detects sulfonyl S=O stretches (1350–1150 cm⁻¹) and ester functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BrO₄S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfonation step of this compound synthesis?
- Optimization Strategies :
- Catalyst Selection : FeCl₃ enhances regioselectivity during sulfonation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve sulfonyl group incorporation .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Data-Driven Adjustments : Use DOE (Design of Experiments) to evaluate interactions between variables (e.g., catalyst loading, reaction time) .
Q. How should researchers address contradictory data in biological activity studies involving this compound?
- Resolution Methods :
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values to clarify potency discrepancies .
- Metabolic Stability Testing : Assess if degradation products interfere with assays (e.g., via LC-MS) .
- Computational Modeling : Predict binding affinities to target proteins (e.g., molecular docking with sulfonyl group as a hydrogen bond acceptor) .
Q. What strategies ensure regioselectivity during electrophilic substitution reactions on this compound?
- Directing Effects :
- Bromine : Acts as a meta-directing deactivator.
- Methylsulfonyl Group : Strong para-directing deactivator due to electron-withdrawing nature .
Comparative Analysis of Structural Analogs
Q. How do structural analogs of this compound differ in reactivity and bioactivity?
- Key Comparisons :
- Implications : Halogen choice (Br vs. Cl) impacts lipophilicity, while sulfonyl groups enhance target binding .
Data Contradiction and Reproducibility
Q. Why might NMR spectra of this compound vary between research groups?
- Potential Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
